molecular formula C8H4BrFO4 B13707671 4-Bromo-5-fluorophthalic Acid

4-Bromo-5-fluorophthalic Acid

Cat. No.: B13707671
M. Wt: 263.02 g/mol
InChI Key: NEHUTTMBIHETRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluorophthalic acid typically involves the bromination and fluorination of phthalic acid derivatives. One common method is the direct bromination of 5-fluorophthalic acid using bromine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as acetic acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds. The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluorophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include amides, esters, or thioesters.

    Oxidation Products: Anhydrides or ketones.

    Reduction Products: Alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluorophthalic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic acid
  • 4-Bromo-5-chlorophthalic acid
  • 4-Fluoro-5-nitrophthalic acid

Comparison: 4-Bromo-5-fluorophthalic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the combination of bromine and fluorine enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H4BrFO4

Molecular Weight

263.02 g/mol

IUPAC Name

4-bromo-5-fluorophthalic acid

InChI

InChI=1S/C8H4BrFO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)

InChI Key

NEHUTTMBIHETRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)C(=O)O)C(=O)O

Origin of Product

United States

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